Pain point: Substituting kaempferol for kaempferide in botanical extract standardization causes quantification errors due to co-elution and rapid phase II clearance.
Sourced as ≥98% pure standard; ships immediately.
Kaempferide (3,5,7-trihydroxy-4'-methoxyflavone) is an O-methylated flavonol widely utilized as a high-purity analytical reference standard and a specialized bioactive precursor [1]. Structurally derived from kaempferol via 4'-O-methylation, this specific functionalization fundamentally alters its physicochemical profile, enhancing its lipophilicity, membrane permeability, and metabolic stability [2]. In industrial and laboratory procurement, kaempferide is primarily sourced as a quantitative chromatographic marker for the standardization of botanical extracts—most notably Alpinia officinarum (Lesser Galangal) and propolis—and as a starting material for the semi-synthesis of advanced flavonoid derivatives that require a naturally protected 4'-hydroxyl site [1].
Substituting kaempferide with its unmethylated parent, kaempferol, or closely related in-class flavonoids like galangin, introduces critical failures in both analytical and pharmacokinetic workflows. In quality control chromatography, kaempferol and galangin possess vastly different retention times and polarity profiles, making them invalid as surrogate markers for Alpinia officinarum profiling [1]. Pharmacokinetically, the absence of the 4'-methoxy group in kaempferol exposes the molecule to rapid phase II metabolism (specifically 4'-O-glucuronidation), drastically reducing its half-life and oral bioavailability [2]. Consequently, assays or formulations relying on sustained systemic circulation, specific lipophilic partitioning, or precise chromatographic resolution will fail if kaempferide is substituted with its unmethylated counterparts.
The 4'-O-methylation of kaempferide protects it from rapid phase II metabolic degradation. In vivo pharmacokinetic evaluations demonstrate that kaempferide achieves an oral half-life of 3.56 ± 1.06 hours, offering superior systemic circulation and bioavailability compared to unmethylated kaempferol, which is rapidly cleared via 4'-O-glucuronidation[1].
| Evidence Dimension | In vivo oral half-life (t1/2) |
| Target Compound Data | 3.56 ± 1.06 hours (Kaempferide) |
| Comparator Or Baseline | Rapid clearance / low bioavailability (Kaempferol) |
| Quantified Difference | Significantly extended systemic circulation for the methylated derivative |
| Conditions | Oral administration in rat models |
Procurement for in vivo pharmacological modeling or oral formulation development must prioritize kaempferide to circumvent the rapid metabolic clearance that limits standard kaempferol.
Kaempferide provides a distinct, non-overlapping chromatographic signature essential for botanical standardization. In standardized RP-HPLC-DAD assays of Alpinia officinarum extracts, kaempferide elutes at 36.84 minutes, clearly separating from galangin (34.80 minutes) and kaempferol (11.00 minutes) [1].
| Evidence Dimension | RP-HPLC Retention Time (tR) |
| Target Compound Data | 36.84 min (Kaempferide) |
| Comparator Or Baseline | 11.00 min (Kaempferol) / 34.80 min (Galangin) |
| Quantified Difference | +25.84 min vs Kaempferol; +2.04 min vs Galangin |
| Conditions | RP-HPLC-DAD (C18 column, 0.05% phosphoric acid/acetonitrile mobile phase) |
This distinct chromatographic resolution makes kaempferide an irreplaceable quantitative marker for the certification and batch-to-batch reproducibility of Alpinia officinarum extracts.
The addition of the methoxy group significantly alters the partition coefficient of the molecule. Kaempferide exhibits a calculated LogP of 2.42 to 2.61, rendering it markedly more lipophilic than the highly hydroxylated kaempferol [1]. This translates to improved passive diffusion across lipid bilayers.
| Evidence Dimension | Partition Coefficient (LogP) |
| Target Compound Data | 2.42 - 2.61 (Kaempferide) |
| Comparator Or Baseline | Lower lipophilicity (Kaempferol) |
| Quantified Difference | Higher lipophilicity driven by 4'-O-methylation |
| Conditions | Standard physicochemical predictive models (ALOGPS/ChemAxon) |
Buyers developing lipophilic delivery systems or targeting intracellular mechanisms should select kaempferide for its superior membrane permeation and formulation compatibility.
Kaempferide is essential as an absolute quantitative reference standard for the HPLC/UHPLC titration of Alpinia officinarum (Lesser Galangal) and propolis extracts. Its distinct retention time ensures accurate quantification without interference from co-occurring flavonoids like galangin or kaempferol.
Due to its extended half-life, kaempferide is utilized as a benchmark compound in ADME studies to evaluate the impact of 4'-O-methylation on flavonoid metabolic stability, CYP2C9 clearance, and resistance to hepatic glucuronidation [1].
In synthetic chemistry, kaempferide is procured as a structurally biased precursor. Because the 4'-position is naturally protected by a methoxy group, it directs subsequent synthetic modifications (such as glycosylation or halogenation) exclusively to the 3, 5, or 7-hydroxyl positions, streamlining complex synthesis routes .